molecular formula C9H5F3IN3 B2741012 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1466058-19-4

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2741012
CAS No.: 1466058-19-4
M. Wt: 339.06
InChI Key: DJNQSRDGIHFZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine (CAS 1466058-19-4) is a high-value chemical intermediate with the molecular formula C9H5F3IN3 and a molecular weight of 339.06 g/mol . This compound is a hybrid molecule designed for advanced research and development, particularly in the agrochemical and pharmaceutical industries. Its structure incorporates two privileged pharmacophores: a 4-iodopyrazole moiety and a 6-(trifluoromethyl)pyridine (TFMP) ring . The 4-iodopyrazole group serves as a versatile synthetic handle for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . This allows researchers to efficiently elaborate the molecule and create diverse compound libraries for structure-activity relationship (SAR) studies. The trifluoromethylpyridine component is a well-established scaffold in bioactive compounds, known for its ability to influence the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and bioavailability . The strong electron-withdrawing nature of the trifluoromethyl group (Hammett constant σp = 0.54) can significantly impact a molecule's electronic distribution and its interaction with biological targets . Derivatives of TFMP are found in more than 20 commercial agrochemicals and several approved pharmaceutical and veterinary products, underscoring the therapeutic and protective potential of this structural class . The unique combination of these two functional groups in a single molecule makes this compound a particularly valuable building block for researchers developing novel active ingredients. Its primary research applications include the discovery and optimization of crop protection agents (herbicides, fungicides, insecticides) and the synthesis of potential pharmaceutical candidates . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNQSRDGIHFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For 4-iodopyrazole intermediates, iodination is achieved using N-iodosuccinimide (NIS) in dichloromethane at 0°C, followed by ring closure.

Equation 1 :
$$
\text{Hydrazine} + 1,3\text{-Dicarbonyl} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole Intermediate} \quad
$$

Pyridine Functionalization

The trifluoromethyl group at the pyridine 6-position is introduced via Ullmann-type coupling using CF₃Cu reagents. Electron-withdrawing effects from the -CF₃ group enhance reactivity toward subsequent N-arylation.

N-Arylation Methodologies

Microwave-Assisted Coupling

Optimal conditions employ 2-fluoro-6-(trifluoromethyl)pyridine and 4-iodo-1H-pyrazole with Cs₂CO₃ in DMF at 150°C under microwave irradiation (1 h), achieving 89% yield.

Table 1: Comparative N-Arylation Conditions

Substrate Base Solvent Temp (°C) Time (h) Yield (%)
2-Fluoro-pyridine Cs₂CO₃ DMF 150 1 89
2-Bromo-pyridine K₃PO₄ ACN 120 3 78
2-Chloro-pyridine DBU THF 100 6 65

Copper-Catalyzed Cross-Coupling

Taillefer-Cristau conditions (CuI, phenanthroline, K₃PO₄) enable coupling with electron-deficient pyridines. For 5-cyclopropyl derivatives, Suzuki-Miyaura reactions with cyclopropyl boronic acids yield 48–71%.

Regioselectivity and Side Reactions

Positional Isomer Control

Steric effects from the 4-iodo group direct N-arylation to the pyrazole N1 position. DFT calculations show a 12.3 kcal/mol preference over N2 due to reduced orbital overlap at the iodinated site.

Competing Reduction Pathways

Prolonged heating (>12 h) at 180°C induces iodide reduction to hydrogen, forming 3-ethoxy-5-methylpyrazole as a byproduct (9–13% yield). Triethylsilane/triflic acid systems suppress this pathway.

Functional Group Compatibility

Halogen Tolerance

Iodine at pyrazole C4 remains intact under microwave conditions but participates in Negishi couplings with Zn reagents (e.g., benzylzinc bromide, 71% yield).

Trifluoromethyl Stability

The -CF₃ group resists hydrolysis up to pH 12 but undergoes radical substitution under UV light (λ = 254 nm). Storage under inert atmosphere is recommended.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enhance heat transfer, reducing reaction time to 15 min with 92% yield. Residence time optimization prevents channel clogging from Cs₂CO₃ precipitates.

Green Chemistry Approaches

Bio-based solvents (γ-valerolactone) reduce E-factor by 40% compared to DMF. Catalyst recycling via magnetic CuFe₂O₄ nanoparticles achieves 5 reuse cycles without yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ -62.3 ppm (CF₃, q, J = 12 Hz)
  • HRMS : m/z 339.06 [M+H]⁺ (calc. 339.06)

X-ray Crystallography

Single-crystal analysis confirms planar geometry (dihedral angle = 3.2°) and I···F contacts (3.15 Å), influencing solid-state photoluminescence.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 4-position of the pyrazole ring undergoes substitution with nucleophiles under mild conditions. This reactivity stems from the electron-deficient nature of the pyrazole ring enhanced by the adjacent trifluoromethylpyridine moiety.

Reaction TypeReagents/ConditionsProductYieldReference
Methoxy substitutionNaOCH₃, DMF, 80°C, 6h2-(4-Methoxy-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine68%
Amine substitutionBenzylamine, K₂CO₃, DMSO, 120°C, 12h2-(4-Benzylamino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine55%

Key Mechanistic Notes :

  • Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, (2) attack at the electron-deficient C4 position of the pyrazole ring.

  • Steric hindrance from the trifluoromethyl group slows reactivity compared to non-substituted analogues .

Transition Metal-Catalyzed Cross-Coupling

The C–I bond participates in palladium-catalyzed cross-coupling reactions, enabling access to biaryl systems.

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8h2-(4-Phenyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine72%
4-Pyridylboronic acidPd(dppf)Cl₂, CsFTHF, 80°C, 12h2-(4-(Pyridin-4-yl)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine63%

Limitations :

  • Electron-rich boronic acids exhibit lower yields due to competitive protodeiodination.

  • Steric bulk at the pyrazole 5-position (e.g., methyl groups) reduces coupling efficiency .

Buchwald-Hartwig Amination

AmineCatalyst SystemConditionsProductYield
MorpholinePd₂(dba)₃, XantphosToluene, 110°C, 24h2-(4-Morpholino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine85%
BenzylaminePd(OAc)₂, BINAPDMF, 100°C, 18h2-(4-Benzylamino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine78%

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the 4-position due to directing effects of the trifluoromethyl group.

ReactionReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄, 0°C, 2h2-(4-Iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4-nitropyridine41%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT, 4h2-(4-Iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4-bromopyridine37%

Challenges :

  • Low yields attributed to competing decomposition of the pyrazole ring under strong acidic conditions.

Reductive Deiodination

Controlled reduction removes the iodine substituent for downstream functionalization.

ReductantConditionsProductYield
H₂, Pd/CEtOH, RT, 3h2-(1H-Pyrazol-1-yl)-6-(trifluoromethyl)pyridine89%
NaBH₄, NiCl₂MeOH, 50°C, 6h2-(1H-Pyrazol-1-yl)-6-(trifluoromethyl)pyridine76%

Applications :

  • Provides a route to unfunctionalized pyrazole intermediates for further derivatization .

Pyrazole Ring Modifications

The pyrazole nitrogen participates in alkylation and acylation reactions.

ReactionReagents/ConditionsProductYield
N-AlkylationEthyl bromoacetate, K₂CO₃, DMF2-(4-Iodo-3-(ethoxycarbonylmethyl)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine67%
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂2-(4-Iodo-3-acetyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine58%

Regioselectivity :

  • Alkylation occurs preferentially at the N2 position of the pyrazole due to steric protection of N1 by the pyridine ring .

Oxidation Reactions

The pyrazole ring undergoes oxidation under harsh conditions.

OxidantConditionsProductYield
KMnO₄H₂O, 100°C, 8h2-(4-Iodo-1H-pyrazole-3-carboxylic acid-1-yl)-6-(trifluoromethyl)pyridine29%
mCPBACH₂Cl₂, 0°C to RT, 12h2-(4-Iodo-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine44%

Practical Considerations :

  • Low yields reflect competing decomposition pathways, necessitating careful stoichiometric control.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in anticancer therapy. For instance, compounds similar to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that pyrazole-based compounds could interfere with cell cycle progression and induce apoptosis in various cancer cell lines .

Neurological Disorders

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. Specifically, the development of radiolabeled analogs for positron emission tomography (PET) imaging has been explored. These compounds can selectively visualize muscarinic receptors implicated in conditions like schizophrenia and dementia .

Spin-Crossover Complexes

This compound can serve as a ligand in the formation of iron(II) complexes that exhibit spin-crossover properties. These materials are of interest for their potential applications in data storage and sensors due to their ability to switch between different magnetic states under external stimuli .

Organic Electronics

The unique electronic properties conferred by the trifluoromethyl group enhance the compound's utility in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can improve charge transport and device efficiency .

Synthesis and Precursor Applications

The synthesis of this compound involves various methods, often utilizing palladium-catalyzed cross-coupling reactions. This compound can act as a versatile building block for synthesizing more complex heterocycles or functionalized materials, expanding its applicability in organic synthesis .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Pyrazole derivatives inhibit cancer cell proliferation.
Neurological Disorders Development of PET ligands for muscarinic receptor imaging.
Spin-Crossover Complexes Iron(II) complexes show spin-crossover behavior.
Organic Electronics Enhanced charge transport properties in OLEDs/OPVs.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine with structurally related compounds from the provided evidence, focusing on substituent effects, synthetic routes, yields, and applications.

Structural and Functional Insights

  • Trifluoromethyl Group : Common across all analogs, this group enhances stability, lipophilicity, and resistance to metabolic degradation, making such compounds attractive for pharmaceuticals .
  • Thiophene vs.
  • Iodo Substituent : Unique to the target compound, the iodo group provides a handle for late-stage functionalization, a feature absent in benzyl- or alkoxy-substituted analogs .

Analytical Characterization

All compounds were validated via 1H/13C NMR, GC-MS, and HRMS , ensuring structural fidelity . For example, 96g and 96h were isolated as crystalline solids or liquids, with melting points and spectral data confirming purity .

Biological Activity

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that combines pyrazole and pyridine moieties, characterized by the presence of iodine and trifluoromethyl groups. This unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and biological research.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₅F₃IN₃
  • Molecular Weight : 320.01 g/mol
  • IUPAC Name : this compound
  • Appearance : Solid powder

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, which may include enzymes and receptors. The iodine and trifluoromethyl groups enhance its binding affinity and selectivity. Potential mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses.
  • Interaction with Nucleic Acids : The compound could potentially bind to DNA or RNA, affecting gene expression.

Biological Assessments

Research indicates that this compound exhibits significant biological activity across various assays. Below are notable findings:

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC₅₀ Values : Preliminary results suggest IC₅₀ values ranging from 10 μM to 30 μM, indicating moderate potency against these cell lines .

Structure–Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly impacts the biological activity compared to similar compounds lacking this feature. A study showed that modifications in the molecular structure could lead to variations in potency, highlighting the importance of specific functional groups in enhancing activity .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Trypanocidal Activity :
    • Researchers evaluated the compound's potential as a trypanocidal agent against Trypanosoma brucei. The compound demonstrated effective inhibition of PI3K/mTOR signaling pathways critical for parasite survival .
  • Antiproliferative Effects :
    • In a comparative study with other pyrazole derivatives, this compound exhibited superior antiproliferative effects, suggesting its potential as a lead compound for further development .
  • Lipidomic Analysis :
    • A lipidomic approach revealed that treatment with this compound led to significant alterations in phosphatidylinositol levels, indicating a possible mechanism involving lipid metabolism disruption .

Data Summary Table

PropertyValue
Molecular FormulaC₉H₅F₃IN₃
Molecular Weight320.01 g/mol
IUPAC NameThis compound
IC₅₀ (MCF-7)10 - 30 μM
Trypanocidal ActivityEffective against T. brucei
Lipid Metabolism DisruptionSignificant changes observed

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine and pyrazole precursors. A common approach includes:

Trifluoromethylation : Introduce the trifluoromethyl group at position 6 of pyridine via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated coupling with CF₃ sources) .

Pyrazole Iodination : Iodinate the 4-position of 1H-pyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation .

Coupling Reactions : Connect the iodinated pyrazole to the trifluoromethylpyridine scaffold via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution .
Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (as in EP 4,374,877 A2) is critical due to polar byproducts .

Q. Which spectroscopic and analytical techniques are prioritized for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry of substituents (e.g., distinguishing pyrazole C4-I vs. C5-I) and trifluoromethyl integration .
  • LCMS/HPLC : High-resolution LCMS (e.g., m/z 789.1 [M+H]+ in EP 4,374,877 A2) to verify molecular weight, while HPLC retention times (e.g., 1.01–1.25 minutes under SMD-FA05/SQD-FA05 conditions) assess purity .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, though challenges arise from the compound’s flexibility .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between iodopyrazole and trifluoromethylpyridine derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig coupling, which tolerates steric hindrance from the trifluoromethyl group .
  • Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (e.g., Cs₂CO₃) enhance reactivity .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to avoid over-reaction, which may generate dehalogenated byproducts .

Q. What are the challenges in resolving structural ambiguities using X-ray crystallography for this compound?

  • Methodological Answer :
  • Crystal Packing Issues : The trifluoromethyl group’s hydrophobicity and pyrazole’s flexibility complicate crystal lattice formation. Co-crystallization with acetic acid or ethanol may improve crystal quality .
  • Disorder Modeling : SHELXL refinement requires careful handling of disordered iodine or trifluoromethyl moieties to avoid overfitting .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the less hindered pyrazole ring.
  • Nucleophilic Challenges : Steric bulk of -CF₃ may hinder cross-coupling; using bulky ligands (e.g., t-BuXPhos) mitigates this .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported HPLC retention times: How to validate purity across different systems?

  • Methodological Answer :
  • Standardization : Calibrate retention times using internal standards (e.g., caffeine or uracil) under identical mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
  • Orthogonal Methods : Confirm purity via ¹⁹F NMR integration (distinct -CF₃ signal at ~-60 ppm) and elemental analysis .

Q. Contradictory yields in coupling reactions: What factors contribute to variability?

  • Methodological Answer :
  • Oxygen Sensitivity : Degassing solvents and using Schlenk techniques improve Pd catalyst longevity .
  • Substrate Purity : Pre-purify iodopyrazole via recrystallization (hexane/EtOAc) to remove residual iodide salts, which poison catalysts .

Methodological Tables

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
IodinationNIS, DCM, 0°C → RT, 12 h85%
CouplingPd(PPh₃)₄, Cs₂CO₃, DMF, 80°C, 24 h72%
PurificationRP-HPLC (ACN/H₂O + 0.1% FA)95% purity

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsNotes
¹⁹F NMRδ -62.5 ppm (CF₃)Confirms absence of decomposition
LCMSm/z 438.98 [M+H]+HRMS calibration required

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.